Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). In vitro, lapatinib inhibits Pgp, BCRP, and organic anion transporting polypeptide 1B1 (a hepatic uptake transporter) with IC50 values between 0.025 and 5 μM.
Relevance: While not directly sharing a core structure, both lapatinib and 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride contain a 2-furyl ring substituted at the 5-position with an aminomethyl group. Furthermore, both compounds feature an extended aromatic system, with lapatinib incorporating a quinazoline ring and the target compound a benzoic acid moiety. This structural similarity might lead to shared interactions with efflux transporters like Pgp and BCRP, as observed with lapatinib.
Compound Description: This series of 1,4-dihydropyridines (DHPs) was synthesized and evaluated for anti-exudative and anti-inflammatory activity in rats. The compounds demonstrated varying degrees of efficacy, with some exhibiting greater potency than reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol.
Relevance: Similar to 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride, these compounds possess a 2-furyl ring. The presence of this common structural feature suggests potential shared physicochemical properties and possibly related biological activity profiles, although the target compound lacks the DHP core.
Compound Description: This compound represents a novel crystalline form of a zwitterionic molecule. Methods for its preparation and characterization are described in the provided papers. [, , , , ]
Relevance: Although the core structures differ significantly, both 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid and 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride share the presence of a benzoic acid moiety. This common feature might lead to similarities in their physicochemical properties, such as solubility and ionization behavior. [, , , , ]
Compound Description: This series of thiazolo[3,2-a]pyrimidine derivatives was synthesized via a Mannich reaction and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. One compound, ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, exhibited promising broad-spectrum antimicrobial activity.
Compound Description: This compound, an anti-obesity agent, undergoes extensive first-pass metabolism in rats and dogs, primarily to 4-amino-5-ethyl-3-thiophenecarboxylic acid (II) and its N-methyl derivative (III). Due to this rapid hydrolysis, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride is considered a prodrug of II.
Relevance: Although structurally dissimilar to 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride, both compounds share the presence of a carboxylic acid ester group. This commonality suggests potential similarities in their susceptibility to esterase-mediated hydrolysis, a significant factor influencing their pharmacokinetic profiles.
Compound Description: BIIR 561 CL is a compound with both anticonvulsant and neuroprotective properties. It acts as a non-competitive antagonist of AMPA receptors and an inhibitor of voltage-gated sodium channels. In vivo studies demonstrate its ability to suppress seizures in mice and reduce infarct size in a focal ischemia model.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.